molecular formula C12H14N2O B13070727 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B13070727
M. Wt: 202.25 g/mol
InChI Key: MHSJUVDQJYLTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is widely used in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core with a methyl group at the 5-position, an isopropyl group at the 2-position, and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions can lead to the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes. Techniques such as column chromatography and recrystallization are commonly employed for purification .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology and Medicine: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde and its derivatives have shown potential in medicinal chemistry. They exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. These compounds are being investigated for their potential use in drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the methyl, isopropyl, and aldehyde groups.

    2-(Propan-2-YL)imidazo[1,2-A]pyridine: Similar structure but lacks the methyl and aldehyde groups.

    5-Methylimidazo[1,2-A]pyridine-3-carbaldehyde: Similar structure but lacks the isopropyl group.

Uniqueness: 5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde is unique due to the presence of the methyl, isopropyl, and aldehyde groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-methyl-2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-8(2)12-10(7-15)14-9(3)5-4-6-11(14)13-12/h4-8H,1-3H3

InChI Key

MHSJUVDQJYLTBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)C=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.